N8-Caffeoylspermidine
Description
N8-Caffeoylspermidine is a polyamine derivative where a caffeoyl group (a hydroxycinnamic acid moiety derived from caffeic acid) is conjugated to the N8 position of spermidine. Spermidine derivatives are characterized by their acyl group substitutions, which influence their biological activity, solubility, and metabolic roles .
Properties
CAS No. |
95687-22-2 |
|---|---|
Molecular Formula |
C₁₆H₂₅N₃O₃ |
Molecular Weight |
307.39 |
Synonyms |
(2E)-N-[4-[(3-Aminopropyl)amino]butyl]-3-(3-hydroxy-4-methoxyphenyl)-2-propenamide; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N8-Caffeoylspermidine can be synthesized using commercially available starting materials. The synthesis involves the reaction of spermidine with trans-caffeic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N8-Caffeoylspermidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the caffeoyl moiety to dihydrocaffeoyl derivatives.
Substitution: this compound can participate in substitution reactions, where the caffeoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
N8-Caffeoylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: this compound exhibits antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of natural products and pharmaceuticals.
Mechanism of Action
N8-Caffeoylspermidine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Enzyme Inhibition: this compound inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between N8-caffeoylspermidine and related spermidine derivatives:
Key Observations:
- Acyl Group Impact : The caffeoyl group in this compound may enhance redox activity compared to acetyl or benzoyl groups, which are smaller and less polar. For example, N8-acetylspermidine’s acetyl group facilitates Zn²⁺ coordination in bacterial acetylpolyamine amidohydrolase (APAH) inhibition.
- Positional Specificity : N8 substitution (vs. N1 or N10) affects molecular interactions. N8-acetylspermidine is a specific biomarker for ischemic cardiomyopathy, while N1,N10-di-dihydrocaffeoylspermidine’s dual substitution correlates with plant ecological roles.
Analytical Techniques
- NMR and MS : Critical for structural elucidation. For example, N1,N8-dibenzoylspermidine’s ¹H/¹³C NMR data (δ 7.8–8.0 ppm for benzoyl protons) differ from acetylated analogs (δ 2.0–2.1 ppm for methyl groups).
- Metabolomics : N8-acetylspermidine levels are measured via triplicate metabolome-wide association studies (MWAS) with exclusion of >20% zero-read features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
